Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
The compound "Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate" is a nitrogenous organic molecule that is part of a broader class of compounds featuring a piperazine ring bound to a tert-butyl carboxylate group and a substituted pyridine. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of related tert-butyl piperazine-1-carboxylate derivatives involves multi-step reactions starting from various precursors. For instance, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which was synthesized from piperidin-4-ylmethanol through four steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% .
Molecular Structure Analysis
The molecular structures of these compounds have been confirmed using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Single-crystal X-ray diffraction (XRD) has also been employed to determine the crystal structures of some derivatives . Density functional theory (DFT) calculations have been used to optimize the molecular structures and compare them with XRD data .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives are intermediates in the synthesis of various biologically active compounds. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an intermediate for the synthesis of benzimidazole compounds with biological activity . The reactivity of these compounds often involves the functional groups attached to the piperazine ring, which can participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been elucidated through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals. These studies reveal insights into the reactivity and interaction potential of the molecules . The crystal structures exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability and packing of the molecules in the solid state .
Scientific Research Applications
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Antibacterial Activities
- Scientific Field : Microbiology
- Application Summary : This compound has been screened for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Methods of Application : The compound was tested in vitro at concentrations of 10 μg/disc .
- Results : The results of these tests are not specified in the source .
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Synthesis of Biologically Active Compounds
- Scientific Field : Organic Chemistry
- Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results : The results of the synthesis are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQQMQLJYJBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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